4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde
Overview
Description
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (4-Br-TBO) is a heterocyclic aldehyde belonging to the oxazolo[4,5-c]pyridine family of compounds. It is a colorless solid with a molecular weight of 307.14 g/mol and a melting point of 97-99°C. 4-Br-TBO has been widely studied in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique structural features make it a versatile building block for a variety of organic and inorganic compounds.
Scientific Research Applications
C11H11BrN2O2 C_{11}H_{11}BrN_{2}O_{2} C11H11BrN2O2
and a molecular weight of 283.12, is a versatile building block in various fields of research .Nanotechnology
Lastly, in nanotechnology, this compound can be used to modify the surface of nanoparticles. This modification can improve the solubility, stability, and targeting capabilities of nanoparticles, which is crucial for applications like drug delivery and diagnostics.
Each of these applications leverages the unique chemical structure of 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde to explore and innovate within their respective fields. The compound’s versatility highlights its importance as a building block in scientific research .
properties
IUPAC Name |
4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-11(2,3)10-14-7-8(16-10)6(5-15)4-13-9(7)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSYQBDXMCLVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151928 | |
Record name | Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde | |
CAS RN |
1305325-00-1 | |
Record name | Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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